molecular formula C11H6N2O3 B6155391 3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid CAS No. 1695964-04-5

3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid

Cat. No. B6155391
CAS RN: 1695964-04-5
M. Wt: 214.2
InChI Key:
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Description

3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid, also known as 2-cyano-3-phenoxybenzoic acid, is an organic compound that is widely used in scientific research. It is a white crystalline solid with a molecular weight of 237.2 g/mol, and a melting point of 183-185°C. This compound has been studied for its potential applications in a variety of fields, including synthesis, drug discovery, and biochemistry.

Scientific Research Applications

3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of organic compounds. Additionally, it has been used in the synthesis of pharmaceuticals, as a substrate in enzyme assays, and as a reagent in the synthesis of polymers.

Mechanism of Action

3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid acts as an electron-withdrawing group, which can be used to modify the reactivity of other molecules. It can also act as a catalyst, allowing the reaction of two molecules to occur more rapidly. Additionally, it can act as a chelator, binding to metal ions and preventing their interaction with other molecules.
Biochemical and Physiological Effects
3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid has been studied for its biochemical and physiological effects. In studies of cell cultures, it has been shown to inhibit the growth of certain cancer cells. Additionally, it has been shown to act as an antioxidant, protecting cells from oxidative damage. It has also been studied for its potential anti-inflammatory and anti-microbial properties, although more research is needed to confirm these effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid in lab experiments include its low cost, ease of synthesis, and wide availability. Additionally, its electron-withdrawing properties make it useful in a variety of organic synthesis reactions. However, it is important to note that this compound is toxic and should be handled with caution in the laboratory.

Future Directions

Future research on 3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid could explore its potential applications in drug discovery, as well as its potential uses in the development of new materials. Additionally, further research could be conducted to explore its effects on biochemical and physiological processes, as well as its potential anti-inflammatory and anti-microbial properties. Finally, further research could be conducted to explore its potential use as a catalyst in organic synthesis reactions.

Synthesis Methods

3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid is typically synthesized from 3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acidenoxybenzaldehyde, which is reacted with hydroxylamine hydrochloride in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid involves the reaction of 2-cyanobenzaldehyde with ethyl acetoacetate to form 3-(2-cyanophenyl)-2-propenoic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid.", "Starting Materials": [ "2-cyanobenzaldehyde", "ethyl acetoacetate", "hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: React 2-cyanobenzaldehyde with ethyl acetoacetate in the presence of a base catalyst to form 3-(2-cyanophenyl)-2-propenoic acid ethyl ester.", "Step 2: React 3-(2-cyanophenyl)-2-propenoic acid ethyl ester with hydroxylamine hydrochloride in the presence of a base catalyst to form 3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid." ] }

CAS RN

1695964-04-5

Product Name

3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid

Molecular Formula

C11H6N2O3

Molecular Weight

214.2

Purity

95

Origin of Product

United States

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